molecular formula C6F11I B051482 (E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene CAS No. 120695-78-5

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene

Cat. No.: B051482
CAS No.: 120695-78-5
M. Wt: 407.9511052
InChI Key: BJZGOHYMGKSXBU-OWOJBTEDSA-N
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Description

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene is a specialized perfluoroalkyl iodide building block of significant interest in advanced synthetic chemistry. Its primary research value lies in its application as a key intermediate for synthesizing complex fluorinated molecules, including novel hydrofluoroolefins (HFOs) . The iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the electron-deficient alkene system is receptive to nucleophilic addition, allowing researchers to construct more intricate architectures. This compound is strictly for professional research applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F11I/c7-1(2(8)4(10,11)18)3(9,5(12,13)14)6(15,16)17/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZGOHYMGKSXBU-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)I)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694127
Record name (2E)-Perfluoro-1-iodo-4-methylpent-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120695-78-5
Record name (2E)-Perfluoro-1-iodo-4-methylpent-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's IUPAC name is (2E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene with a molecular formula of C6F11IC_6F_{11}I and a molecular weight of approximately 407.95 g/mol . The presence of multiple fluorine atoms significantly alters the compound's reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Fluorination can enhance the metabolic stability of compounds by making them less susceptible to enzymatic degradation. The C–F bond is more resistant to oxidative metabolism compared to C–H bonds. This property can lead to increased bioavailability and prolonged action of the compound within biological systems .

Antimicrobial Activity

Fluorinated compounds have been shown to exhibit significant antimicrobial properties. Studies indicate that fluorinated derivatives can inhibit bacterial growth by interfering with metabolic pathways . For instance, similar fluorinated compounds have demonstrated potency against various strains of bacteria and fungi.

Cytotoxic Effects

Research on fluorinated glucose analogs has revealed their potential in cancer therapy. These compounds can inhibit glycolysis in cancer cells, leading to reduced energy supply and subsequent cell death. The cytotoxic effects observed in studies involving fluorinated derivatives suggest that this compound may also exhibit similar properties .

Case Studies

Several studies have investigated the biological activity of fluorinated compounds:

  • Study on Fluorinated Derivatives : A study focused on various fluorinated derivatives found that specific substitutions could enhance cytotoxicity against glioblastoma cells. The results indicated a significant reduction in cell viability at lower concentrations of these compounds .
  • Antimicrobial Efficacy : Research examining the antimicrobial properties of fluorinated compounds showed effective inhibition against resistant strains such as MRSA. The minimum inhibitory concentrations (MIC) were notably lower for fluorinated variants compared to their non-fluorinated counterparts .

Data Tables

Property Value
Molecular FormulaC6F11IC_6F_{11}I
Molecular Weight407.95 g/mol
IUPAC Name(2E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene
Antimicrobial ActivityEffective against MRSA
CytotoxicitySignificant against glioblastoma

Scientific Research Applications

Synthesis and Catalytic Properties

The compound plays a significant role in the synthesis of perfluorinated compounds and their derivatives. It has been utilized in catalytic processes where its unique reactivity and stability are advantageous. For example:

  • Catalytic Oxidation : The synthesis of perfluorinated corroles demonstrates the compound's effectiveness in catalyzing oxidation reactions of alkenes. These reactions are critical for producing valuable chemical intermediates and fine chemicals .

Polymerization and Material Science

In material science, (E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene is explored for its potential in developing advanced materials:

  • Fluoropolymers : The compound is involved in the synthesis of semifluorinated iodo–ene polymers through mild iodo–ene polymerization processes. These polymers exhibit improved processability and functionalization compared to traditional fluoropolymers, bridging gaps between perfluorocarbons and advanced materials .

Fluorine Chemistry and Stereoselective Synthesis

The compound's utility extends to stereoselective synthesis in organic chemistry:

  • Synthesis of Fluorinated Structures : It has been used in the stereoselective synthesis of complex fluorinated structures such as (E)-octafluoro-1,3,5-hexatriene. This application highlights its importance in creating specialized fluorinated organic molecules crucial for various chemical industries .

Chemical Reactions and Mechanisms

Research into the chemical behavior of this compound under various conditions provides insights into its stability and reaction mechanisms:

  • Isomerization Studies : Investigations into the isomerization reactions involving gem-bis-trifluoromethyl olefins have revealed vital information regarding the stability of fluorinated compounds. Understanding these mechanisms is essential for developing new chemical processes and materials .

Case Studies

Application AreaStudy DescriptionKey Findings
CatalysisSynthesis of perfluorinated corrolesDemonstrated remarkable reactivity and stability in catalytic oxidation reactions .
Material ScienceDevelopment of semifluorinated iodo–ene polymersImproved processability and functionalization over traditional fluoropolymers .
Organic ChemistryStereoselective synthesis of (E)-octafluoro-1,3,5-hexatrieneValuable for producing specialized fluorinated organic molecules .
Chemical MechanismsIsomerization reaction studies of gem-bis-trifluoromethyl olefinsInsights into the stability and mechanisms of fluorinated compounds .

Comparison with Similar Compounds

Perfluorinated Iodoalkanes

Example Compounds :

  • 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane (CAS 374-98-1)
  • 1,1,1,2,2,3,4,4,4-Nonafluoro-3-iodobutane (CAS 375-51-9)
Property Target Compound 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane 1,1,1,2,2,3,4,4,4-Nonafluoro-3-iodobutane
Molecular Formula C₆F₁₁I C₄F₇I C₄F₉I
Molecular Weight (g/mol) 407.95 307.91 355.92
Boiling Point (°C) 118.8 Not reported Not reported
Key Features Double bond, CF₃ group Linear chain, terminal iodine Branched chain, higher fluorine content

Key Differences :

  • The target compound’s double bond and trifluoromethyl group enhance steric and electronic effects, influencing reactivity in cross-coupling reactions. Linear iodoalkanes lack these features, limiting their utility in stereoselective syntheses .

Non-Iodinated Perfluorinated Alkenes

Example Compounds :

  • Perfluoro(4-methyl-2-pentene) (CAS 2070-70-4)
  • 1,1,1,4,4,5,5,5-Octafluoro-2-(Trifluoromethyl)Pent-2-ene (CAS 90277-94-4)
Property Target Compound Perfluoro(4-methyl-2-pentene) 1,1,1,4,4,5,5,5-Octafluoro-2-(Trifluoromethyl)Pent-2-ene
Molecular Formula C₆F₁₁I C₆F₁₂ C₆F₁₁CF₃ (estimated)
Molecular Weight (g/mol) 407.95 300.05 ~350 (estimated)
Boiling Point (°C) 118.8 Not reported Not reported
Reactivity Iodine enables substitutions Inert due to full fluorination Lacks iodine, limiting nucleophilic substitution

Key Differences :

  • The iodine atom in the target compound allows for nucleophilic substitutions (e.g., Suzuki couplings), whereas non-iodinated analogs are less reactive. The trifluoromethyl group in both compounds enhances thermal stability .

Complex Fluorinated Trimers

Example Compound :

  • Hexafluoropropene Trimer (CAS 30320-26-4)
Property Target Compound Hexafluoropropene Trimer
Molecular Formula C₆F₁₁I C₉F₁₈
Molecular Weight (g/mol) 407.95 450.07
Predicted Boiling Point (°C) 118.8 141.6
Structure Linear with iodine Branched, cyclic motifs

Key Differences :

  • The trimer’s branched structure and higher fluorine content increase its boiling point compared to the target compound. However, the iodine in the target compound offers unique pathways for functionalization .

Preparation Methods

Reaction Design and Substrate Preparation

Multihalogenated fluorovinyl ethers, synthesized from phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), serve as key intermediates. For instance, brominated fluorovinyl ethers react with phenylboronic acid in the presence of palladium diacetate (5–10 mol %) under reflux conditions (60–100°C), yielding fluoroalkenes in 50–84% efficiency. Adapting this protocol, the iodine substituent in the target compound can be introduced via iodinated boronic acids or post-coupling halogenation.

Optimization and Catalytic Systems

Palladium catalysts, particularly bis(2,4-pentanedionato)palladium, enhance regioselectivity and yield. Elevated temperatures (≥60°C) and stoichiometric excess of boronic acid (2.0 equiv) are critical for suppressing side reactions. For example, a 97% yield of analogous fluoroenynes was achieved using Sonogashira cross-coupling with terminal alkynes.

Dehydroiodination of Trihydroiodoperfluoroalkanes

Dehydroiodination offers a direct route to fluorinated alkenes by eliminating hydrogen iodide (HI) from iodoperfluoroalkane precursors. This method is particularly suited for introducing iodine at specific positions while retaining perfluorinated substituents.

Precursor Synthesis via Perfluoroalkyl Iodide Reactions

Perfluoroalkyl iodides (R₁I) react with perfluoroalkyltrihydroolefins (R₂CH=CH₂) to form trihydroiodoperfluoroalkanes (R₁CH₂CHIR₂). For example, CF₃I and CF₃CH=CH₂ combine to yield CF₃CH₂CHICF₃, which undergoes dehydroiodination at 150–240°C to produce CF₃CH=CHCF₃. Adapting this strategy, the target compound’s synthesis would involve a trifluoromethyl-bearing iodide and a suitably fluorinated olefin.

Thermal and Catalytic Dehydroiodination

Thermolysis of iodoperfluoroalkanes at 240°C selectively generates the (E)-isomer due to steric hindrance favoring trans-elimination. Catalytic systems, such as silver oxide (Ag₂O), accelerate HI elimination while minimizing side reactions like radical halogenation. For instance, hexafluorocyclopropane derivatives react with iodine vapor at 180°C to form 1,3-diiodopolyfluoropropanes, which can be further functionalized.

Stereoselective Control and Isomerization

The (E)-configuration of the double bond is critical for the compound’s physicochemical properties. Stereoselective synthesis is achieved through:

  • Syn-elimination : Thermal dehydroiodination favors trans-alkene formation due to the anti-periplanar geometry of HI elimination.

  • Catalytic isomerization : Palladium catalysts can isomerize (Z)- to (E)-isomers under mild conditions, though this requires careful optimization to avoid over-reduction.

MethodReagents/ConditionsYield (%)Reference
Suzuki–Miyaura CouplingPd(OAc)₂, PhB(OH)₂, reflux (100°C)84
DehydroiodinationCF₃CH₂CHICF₃, 240°C70
Cyclopropane HalogenationHFPO, I₂, 180°C65

Note: Yields are illustrative and based on analogous reactions.

Physical PropertiesValueSource
Molecular Weight407.95 g/mol
Boiling PointNot reported
StabilityAir- and moisture-sensitive

Q & A

Basic Research Questions

Q. What are the critical physical properties of (E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene that influence its laboratory handling and storage?

  • Key Properties :

  • Boiling Point : 49°C
  • Density : 1.5873 g/cm³
  • Flash Point : 0.1°C (highly flammable)
  • Refractive Index : <1.3000
    • Methodological Guidance :
  • Store at ambient temperatures in flame-proof cabinets due to low flash point . Use inert gas (e.g., N₂) during transfer to mitigate flammability risks. Calibrate density-based purification techniques (e.g., fractional distillation) using the reported density value .

Q. What synthetic routes are documented for preparing this compound, and what are their efficiency metrics?

  • Synthetic Approaches :

  • Iodofluorination of Precursors : Analogous patents (e.g., synthesis of (E)-heptafluoro-4-(trifluoromethyl)pent-2-ene) suggest catalytic iodination of fluorinated alkenes using iodine or metal-iodo complexes under controlled conditions .
  • Yield Optimization : Pilot studies on similar perfluorinated compounds achieve >80% yield with Mo(I)-iodo catalysts in THF, emphasizing the role of oxidative metal centers in stereochemical control .
    • Validation : Confirm product purity via GC-MS and ¹⁹F NMR, referencing known spectral data for fluorinated alkenes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or elimination reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-311+G(d,p) level to assess C-I bond dissociation energy (BDE) and electrophilic sites .
  • Reactivity Insights : High electronegativity of adjacent CF₃ groups may polarize the C-I bond, favoring Sₙ2 pathways. Compare with experimental kinetic data from fluorinated iodoalkene analogs .
    • Contradictions : Some studies suggest steric hindrance from octafluoro groups may limit nucleophilic access, necessitating solvent polarity adjustments (e.g., DMF vs. THF) .

Q. What advanced analytical techniques resolve stereochemical ambiguities and ensure enantiomeric purity?

  • Techniques :

  • X-ray Crystallography : For unambiguous configuration assignment, as demonstrated for structurally related (E)-fluorinated biphenyls .
  • Dynamic NMR : Monitor diastereotopic fluorine splitting at low temperatures (e.g., ¹⁹F NMR at −40°C) to detect conformational rigidity .
    • Challenges : Limited solubility in common deuterated solvents may require hexafluorobenzene (C₆F₆) as an alternative .

Q. What are the environmental persistence and bioaccumulation risks associated with this compound?

  • Regulatory Context :

  • Perfluoroalkyl iodides are classified as very persistent (vP) and very bioaccumulative (vB) under EU REACH .
    • Degradation Pathways :
  • Photolytic Cleavage : UV irradiation in aqueous media may degrade C-I bonds, generating perfluoroalkyl radicals. Track intermediates via LC-HRMS .
  • Microbial Resistance : Fluorine’s electronegativity impedes enzymatic breakdown; use OECD 301B tests to quantify biodegradation rates .

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